molecular formula C19H24N2O5S B5215630 N~2~-benzyl-N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

N~2~-benzyl-N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

Cat. No. B5215630
M. Wt: 392.5 g/mol
InChI Key: GHMZMDVJSHFTKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-benzyl-N~1~-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. This compound is commonly referred to as BHG, and it is a sulfonylurea derivative that has shown promising results in several studies.

Mechanism of Action

The mechanism of action of BHG involves the activation of ATP-sensitive potassium channels in pancreatic beta cells. This leads to the depolarization of the cell membrane, which triggers the release of insulin. BHG has also been shown to inhibit the activity of the sulfonylurea receptor, which is involved in the regulation of insulin secretion.
Biochemical and Physiological Effects:
BHG has been shown to have several biochemical and physiological effects. In addition to its ability to stimulate insulin secretion, BHG has also been shown to have anti-inflammatory and antioxidant properties. These properties could be beneficial in the treatment of various diseases, including diabetes, cardiovascular disease, and cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using BHG in lab experiments is its ability to stimulate insulin secretion in pancreatic beta cells. This makes it a valuable tool for studying the regulation of insulin secretion and the development of new treatments for diabetes. However, one limitation of using BHG is its potential toxicity, which could limit its use in certain experiments.

Future Directions

There are several future directions for the study of BHG. One area of research is the development of new treatments for diabetes based on the activation of ATP-sensitive potassium channels. Another area of research is the investigation of the anti-inflammatory and antioxidant properties of BHG and their potential application in the treatment of other diseases. Additionally, further studies are needed to determine the safety and efficacy of BHG in humans.

Synthesis Methods

The synthesis of BHG involves the reaction of N-benzyl-N-(3-hydroxypropyl)glycinamide with p-anisylsulfonyl chloride in the presence of a base. The reaction takes place in an organic solvent, and the product is obtained after purification through column chromatography.

Scientific Research Applications

BHG has been extensively studied for its potential application in the treatment of various diseases. One of the primary areas of research has been in the field of diabetes. BHG has been shown to stimulate insulin secretion from pancreatic beta cells, which could be beneficial in the treatment of type 2 diabetes.

properties

IUPAC Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-(3-hydroxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S/c1-26-17-8-10-18(11-9-17)27(24,25)21(14-16-6-3-2-4-7-16)15-19(23)20-12-5-13-22/h2-4,6-11,22H,5,12-15H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMZMDVJSHFTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)NCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-benzyl-N-(3-hydroxypropyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide

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